Sodium ferrocyanide

説明

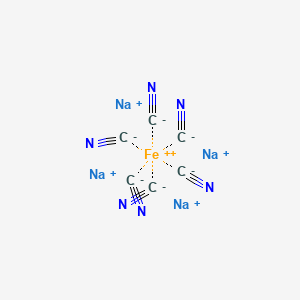

Structure

2D Structure

特性

CAS番号 |

13601-19-9 |

|---|---|

分子式 |

C6FeN6Na4 |

分子量 |

303.91 g/mol |

IUPAC名 |

tetrasodium;iron(2+);hexacyanide |

InChI |

InChI=1S/6CN.Fe.4Na/c6*1-2;;;;;/q6*-1;+2;4*+1 |

InChIキー |

GTSHREYGKSITGK-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Fe+2] |

正規SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Fe+2] |

製品の起源 |

United States |

Synthesis and Manufacturing Methodologies of Sodium Ferrocyanide

Industrial Production Routes and Innovations

The large-scale manufacturing of sodium ferrocyanide primarily relies on cost-effective methods that ensure high yield and purity. Innovations in these processes aim to improve efficiency and reduce environmental impact.

Preparation from Hydrogen Cyanide, Ferrous Chloride, and Calcium Hydroxide (B78521)

A prominent industrial method for producing this compound involves a multi-step process starting with hydrogen cyanide, ferrous chloride, and calcium hydroxide. wikipedia.orgknowde.com The reaction of these precursors yields calcium ferrocyanide (Ca₂[Fe(CN)₆]·11H₂O). wikipedia.org

Formation of Calcium Ferrocyanide : Hydrogen cyanide is reacted with ferrous chloride and calcium hydroxide. wikipedia.orgknowde.com This initial step produces a solution containing calcium ferrocyanide. wikipedia.org

Conversion to a Mixed Salt : The resulting calcium ferrocyanide solution is then treated with sodium salts. This leads to the precipitation of a mixed calcium-sodium salt, CaNa₂[Fe(CN)₆]₂. wikipedia.org

Final Conversion to this compound : The mixed salt is subsequently treated with sodium carbonate. This final step yields the desired tetrasodium (B8768297) salt, this compound. wikipedia.orgknowde.com The product is then typically crystallized as the decahydrate (B1171855), Na₄Fe(CN)₆·10H₂O. atamanchemicals.com

A similar process involves reacting calcium cyanide, iron(II) sulfate (B86663), and sodium carbonate. atamanchemicals.comresearchgate.net Another described method reacts hydrogen cyanide with sodium hydroxide to form sodium cyanide, which then reacts with ferrous chloride. google.com

Conversion from Calcium Ferrocyanide

This compound can also be produced by converting calcium ferrocyanide, which can be obtained from sources like spent iron oxides from coal gas purifiers. google.com In this process, the spent iron oxide is boiled with lime (calcium hydroxide), and the soluble calcium ferrocyanide is leached out. google.com This calcium ferrocyanide is then converted to this compound by treating it with a sodium salt, such as sodium carbonate or sodium chloride. google.comechemi.com The reaction with sodium carbonate precipitates calcium carbonate, leaving this compound in the solution, which can then be crystallized. 911metallurgist.com

| Reactant 1 | Reactant 2 | Product |

| Calcium Ferrocyanide | Sodium Carbonate | This compound |

| Calcium Ferrocyanide | Sodium Chloride | This compound |

This table outlines the reactants used in the conversion of calcium ferrocyanide to this compound.

Reaction of Sodium Cyanide with Finely Divided Iron

Another production method involves the direct reaction of an aqueous solution of sodium cyanide with finely divided iron. google.com Historically, this method was not commercially viable due to the high cost of sodium cyanide and the decreasing reaction rate. google.comechemi.com However, innovations have shown that the reaction can be accelerated and achieve high yields. google.com This improved process involves reacting a 20% to 50% aqueous solution of sodium cyanide with a large excess of finely divided iron at a temperature between 90°C and 110°C. google.com Passing air through the reaction mixture can further enhance the reaction rate. google.com The iron used should be finely divided, with iron produced by the hydrogen reduction of the oxide being preferable. google.com

| Reactant 1 | Reactant 2 | Temperature | Key Condition |

| Aqueous Sodium Cyanide (20-50%) | Finely Divided Iron | 90-110°C | Large excess of iron |

This table details the conditions for the reaction between sodium cyanide and finely divided iron.

Laboratory-Scale Synthesis Techniques for Research Applications

For research purposes, smaller quantities of this compound and related materials are often synthesized using more controlled and specialized techniques. These methods are crucial for developing new materials with specific properties, such as for use in batteries.

Co-precipitation Methods for Prussian Blue Analogs

Co-precipitation is a common and straightforward method for synthesizing Prussian blue analogs, which are a class of compounds structurally related to this compound. macsenlab.comroyalsocietypublishing.org In this technique, a solution containing metal ions (like Fe²⁺) is mixed with a solution of a ferrocyanide salt, such as this compound or potassium ferrocyanide. macsenlab.com This rapid reaction at room temperature results in the formation of a solid precipitate. macsenlab.comrsc.org

The characteristics of the resulting nanoparticles, such as crystallinity and water content, are highly dependent on the synthesis parameters. rsc.org For instance, a Y-tube assisted co-precipitation method has been developed to create low-defect iron-based Prussian blue analogues by enhancing the micro-mixing of the reactants. rsc.org The properties of the final product can be influenced by factors like the concentration of precursor solutions, flow rate, temperature, and aging time. royalsocietypublishing.org

Hydrothermal Synthesis Approaches for High-Crystallinity Materials

Hydrothermal synthesis is employed to produce high-quality, crystalline materials. rsc.org This method involves carrying out the synthesis in a closed vessel under elevated temperature and pressure. macsenlab.com For iron hexacyanoferrates (FeHCF), a single precursor like this compound salt can be slowly decomposed in an acidic solution at high temperatures. rsc.org This decomposition produces free iron ions that then react with the remaining ferrocyanide ions to form highly crystalline FeHCF. rsc.org

This technique has been utilized to synthesize sodium iron(II)-hexacyanoferrate(II) for potential use as a cathode material in sodium-ion batteries. google.comgoogle.com By incorporating reducing agents or antioxidants into the reaction solution, the oxidation of Fe(II) during the hydrothermal process can be prevented. google.comgoogle.com Different phases of sodium-rich iron hexacyanoferrates have been reported by varying the synthesis conditions, such as using a hydrothermal route at 140°C or synthesis under reflux. acs.org

| Synthesis Technique | Key Feature | Application |

| Co-precipitation | Rapid reaction at room temperature | Synthesis of Prussian blue analogs |

| Hydrothermal Synthesis | High temperature and pressure in a closed system | Production of high-crystallinity materials |

This table compares laboratory-scale synthesis techniques for this compound and related compounds.

Mechanochemical and Tribochemical Synthesis Routes

Mechanochemical and tribochemical synthesis offer a solvent-free approach to producing this compound and related Prussian blue analogues. emerald.comemerald.comresearchgate.net This method involves the direct grinding of solid-state precursors, such as an iron-based salt and a hexacyanoferrate compound, at room temperature. emerald.comemerald.com The mechanical energy supplied during the process, often through ball milling, initiates the chemical reaction, yielding the desired product without the need for a solvent. researchgate.net

This technique has gained renewed interest for its ability to produce battery-grade materials. researchgate.net The solvent-free nature of mechanochemical synthesis is particularly effective at minimizing the amount of interstitial and coordinated water in the crystal lattice, which is often a challenge in traditional aqueous co-precipitation methods. researchgate.net By reducing water content and crystal vacancies, this method can produce highly crystalline, sodium-rich products. researchgate.netsemanticscholar.org The process can also be followed by a post-synthesis thermal treatment to further reduce any remaining interstitial water. researchgate.net

Influence of Synthesis Parameters on Product Characteristics

The properties of the final this compound product, including its crystallinity, particle size, and defect concentration, are highly dependent on the conditions of the synthesis reaction. Key parameters such as pH and the use of additives play a crucial role in directing the nucleation and growth of the crystals.

Effect of pH on Crystallinity and Vacancy Content

The pH of the reaction solution significantly impacts the synthesis of iron hexacyanoferrate (FeHCF) compounds like this compound. rsc.orgrsc.org Generally, a lower pH (more acidic solution) leads to an increase in [Fe(CN)₆] vacancies and the amount of coordinated water in the resulting crystals. rsc.org Conversely, increasing the synthesis pH creates conditions for slower reaction kinetics. rsc.org

This deceleration in the reaction rate affects the competition between crystal nucleation and growth. rsc.org At a higher pH, the nucleation rate is reduced, which allows for the formation of larger particles with a more ordered crystal structure. rsc.org Consequently, these crystals exhibit fewer anionic vacancies and contain less water. rsc.org Research has shown that a low-acidity environment is beneficial for obtaining highly crystalline Prussian blue analogues with minimal defects. rsc.org For instance, adjusting the pH to a range of 6-7 has been used to decrease the nucleation and growth rate, resulting in a sodium-rich product with low defect concentration. rsc.org

Table 1: Effect of Synthesis pH on Iron Hexacyanoferrate Characteristics

| pH Level | Nucleation & Growth Rate | Particle Size | Anion Vacancies | Water Content | Crystallinity |

|---|---|---|---|---|---|

| Low | Faster | Smaller | Higher | Higher | Poorer |

| High | Slower rsc.org | Larger rsc.org | Lower rsc.org | Lower rsc.org | Higher rsc.org |

Role of Additives (e.g., EDTA) in Crystal Growth Control

Additives such as ethylenediaminetetraacetic acid (EDTA) are used to exert fine control over the crystallization process. rsc.org EDTA is a chelating agent, meaning it can bind to metal ions. banglajol.infoatamanchemicals.com In the synthesis of this compound, EDTA forms a complex with the free iron ions in the solution. rsc.org

This chelation process reduces the activity of the iron ions, which in turn slows down the kinetics of nucleation that would otherwise be extremely rapid. rsc.org By inhibiting the formation of crystal nuclei, EDTA allows for more controlled particle growth. rsc.org The chelation strength of EDTA is more pronounced at higher pH levels, further inhibiting nucleation and resulting in larger crystal sizes. rsc.org The presence of EDTA has been observed to produce more distinctly faceted particles. rsc.org This controlled growth helps to reduce the concentration of vacancies in the crystal structure. rsc.org

Table 2: Influence of EDTA on this compound Synthesis

| Parameter | Without EDTA | With EDTA |

|---|---|---|

| Nucleation Rate | Rapid rsc.org | Slower rsc.org |

| Particle Morphology | Nanoparticles rsc.org | Faceted particles rsc.org |

| Anion Vacancies | High rsc.org | Lower rsc.org |

| Crystal Growth | Dominated by nucleation rsc.org | More controlled growth rsc.org |

Advanced Structural Elucidation and Spectroscopic Characterization of Sodium Ferrocyanide and Its Analogs

Crystal Structure Analysis of Tetrasodium (B8768297) Hexacyanoferrate(II)

Sodium ferrocyanide, with the chemical formula Na₄Fe(CN)₆, typically crystallizes as a decahydrate (B1171855) (Na₄Fe(CN)₆·10H₂O), known as yellow prussiate of soda. atamanchemicals.comchemicalbook.comwikipedia.org This hydrated form presents as lemon-yellow monoclinic prismatic or needle-like crystals. atamanchemicals.com The crystal structure of this compound decahydrate is monoclinic. wikipedia.org

The ferrocyanide anion, [Fe(CN)₆]⁴⁻, possesses an octahedral geometry, with the central iron(II) ion coordinated to six cyanide ligands. diva-portal.orgvedantu.com This high level of symmetry is a defining feature of the complex. aip.org The bonding between the iron and the cyanide ligands has significant covalent character. diva-portal.org

X-ray diffraction (XRD) is a primary technique for analyzing the crystal structure. The XRD pattern of Na₄Fe(CN)₆ shows characteristic diffraction peaks that are consistent with its standard pattern (JCPDS No. 01-1026). osti.gov In studies involving related Prussian blue analogs, XRD is used to identify phase purity and crystalline structure. For instance, in the synthesis of NaFeFe(CN)₆, XRD patterns show a shift in peak positions compared to the Fe₄[Fe(CN)₆]₃ precursor, indicating an increase in the d-spacing due to the incorporation of Na⁺ ions into the crystal lattice. osti.gov Similarly, analysis of sodium chloride crystals grown in the presence of ferrocyanide ions reveals significant habit modifications, with a reduction in the intensity of the 200 Bragg peak, indicating that the typical cubic {100} faces are hindered. psu.edu

Table 1: Crystallographic Data for this compound Decahydrate

| Parameter | Value |

| Chemical Formula | Na₄[Fe(CN)₆]·10H₂O |

| Crystal System | Monoclinic |

| Appearance | Pale yellow crystals |

| Synonym | Yellow Prussiate of Soda |

| This table summarizes key crystallographic information for this compound decahydrate. |

Spectroscopic Investigations of the Ferrocyanide Ion

Infrared (IR) Spectroscopy for Ligand Stretching Modes

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of the ferrocyanide ion, particularly the C≡N stretching vibrations. researchgate.net The C≡N stretching mode in the [Fe(CN)₆]⁴⁻ anion is sensitive to its electrostatic and hydrogen-bonding environment. researchgate.net For the highly symmetrical ferrocyanide ion (Oₕ symmetry), the T₁ᵤ υ(C≡N) stretching mode is IR active and typically appears as a single, strong absorption band. aip.org

The position of this C≡N stretching peak can shift based on interactions with the surrounding medium. For example, an increase in the concentration of [Fe(CN)₆]⁴⁻ in a deep eutectic solvent causes a blue-shift (increase in wavenumber) of the C≡N stretching peak. researchgate.net This shift is attributed to changes in the intensity and formation of hydrogen bonds between the solvent and the nitrile ligand. researchgate.net The C≡N stretch vibrations of ferrocyanide and its oxidized counterpart, ferricyanide (B76249), are distinct, allowing for their differentiation using IR spectroscopy. researchgate.net The υ(C≡N) vibration for ferrocyanide is observed at a lower frequency (around 2040 cm⁻¹) compared to ferricyanide (around 2118 cm⁻¹), a downshift of approximately 78 cm⁻¹. aip.org This significant difference is due to the change in the oxidation state of the central iron atom from Fe(II) to Fe(III). aip.org

Table 2: Infrared C≡N Stretching Frequencies for Hexacyanoferrates

| Complex | Oxidation State of Fe | Typical C≡N Stretching Frequency (cm⁻¹) |

| [Fe(CN)₆]⁴⁻ (Ferrocyanide) | +2 | ~2040 |

| [Fe(CN)₆]³⁻ (Ferricyanide) | +3 | ~2118 |

| This table compares the characteristic IR stretching frequencies of the cyanide ligand in ferrocyanide and ferricyanide ions. |

Mössbauer Spectroscopy for Iron Oxidation States and Environments

Mössbauer spectroscopy is an exceptionally sensitive technique for determining the oxidation state and local chemical environment of iron atoms. researchgate.net In this compound, the iron is in the +2 oxidation state (Fe²⁺). vedantu.comquora.com The Mössbauer spectrum of this compound typically consists of a single, sharp absorption line, indicating a highly symmetric environment around the iron nucleus and the absence of a significant electric field gradient. niscpr.res.in This is characteristic of the low-spin Fe(II) in the octahedral [Fe(CN)₆]⁴⁻ complex. illinois.edu

However, some studies on single crystals of hydrated this compound have revealed a small quadrupole splitting, which is consistent with slight distortions from perfect octahedral symmetry. researchgate.net The isomer shift (δ) is a key parameter obtained from Mössbauer spectra, which provides information about the s-electron density at the iron nucleus. For ferrocyanides, the isomer shift is influenced by the nature of the cation present in the crystal lattice. niscpr.res.in For instance, the isomer shift is generally higher for ferrocyanides with divalent cations compared to those with tetravalent cations. niscpr.res.in In Prussian blue analogs, which contain both Fe²⁺ and Fe³⁺, Mössbauer spectroscopy can distinguish between the different iron sites. The low-spin Fe²⁺ in the [Fe(CN)₆]⁴⁻ unit is represented by a distinct sub-spectrum. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) in Prussian Blue Analogs

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of elements within the top few nanometers of a material's surface. mdpi.com In the context of Prussian blue analogs (PBAs), which are structurally related to this compound, XPS is crucial for characterizing the valence states of the constituent metal ions, such as iron. acs.org

The Fe 2p XPS spectrum is used to identify the oxidation states of iron. The Fe 2p₃/₂ and Fe 2p₁/₂ peaks for Fe²⁺ and Fe³⁺ appear at distinct binding energies. nih.gov For example, in sodium iron hexacyanoferrate, the Fe 2p₃/₂ peak for Fe²⁺ is observed around 708.5 eV, while the peak for Fe³⁺ is found at approximately 710.5 eV. nih.gov This allows for the quantification of the relative amounts of Fe²⁺ and Fe³⁺ in the material. acs.org XPS studies on PBAs have shown that Fe²⁺ can be unstable in atmospheric conditions and may partially oxidize to Fe³⁺. acs.org The technique is also used to monitor changes in the oxidation state of iron during electrochemical processes, such as the charging and discharging of batteries where PBAs are used as cathode materials. acs.org Furthermore, XPS can detect the presence of other elements, such as sodium, and provide information about the chemical environment of the cyanide ligands through the N 1s and C 1s spectra. nih.govmdpi.com

Table 3: Typical Fe 2p Binding Energies in Prussian Blue Analogs

| Oxidation State | Fe 2p₃/₂ Binding Energy (eV) | Fe 2p₁/₂ Binding Energy (eV) |

| Fe²⁺ | ~708.5 | ~721.0 |

| Fe³⁺ | ~710.5 | ~723.0 |

| This interactive table shows the characteristic binding energies for Fe²⁺ and Fe³⁺ observed in XPS analysis of Prussian blue analogs. nih.gov |

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is an essential technique for identifying the crystalline phases and assessing the crystallinity of this compound and its analogs. iaea.orgresearchgate.net The XRD pattern of a crystalline material is unique and acts as a fingerprint for that specific structure. For this compound (Na₄Fe(CN)₆), the diffraction peaks correspond to the standard pattern JCPDS No. 01-1026. osti.gov The anhydrous form often exhibits a face-centered cubic structure with the space group Fm-3m. osti.gov

XRD is widely used to monitor structural changes during chemical reactions or physical treatments. For example, when NaFeFe(CN)₆ is synthesized by ball-milling Fe₄[Fe(CN)₆]₃ and Na₄Fe(CN)₆, the XRD pattern of the product shows a shift of the characteristic peaks to lower angles compared to the precursors, indicating an expansion of the lattice. osti.gov This expansion is due to the incorporation of sodium ions into the crystal framework. osti.gov Dynamic X-ray diffraction (DXRD) can be used to study solid-state reactions in real-time, such as the reactions of sodium nickel ferrocyanide with sodium nitrate/nitrite at elevated temperatures. iaea.org Furthermore, XRD is crucial for studying the structural evolution of Prussian blue analog electrodes during electrochemical cycling in batteries, revealing phase transitions and ensuring the stability of the crystal structure. osti.govscispace.com The presence of impurities or other crystalline phases, such as NaCl, can also be identified by their characteristic peaks in the XRD pattern. researchgate.netdiva-portal.org

Molecular and Electronic Structure Studies

The molecular and electronic structure of the ferrocyanide ion, [Fe(CN)₆]⁴⁻, has been the subject of extensive theoretical and experimental investigation. The ion features an iron(II) center (Fe²⁺) with a 3d⁶ electronic configuration in a low-spin state, surrounded by six cyanide (CN⁻) ligands in an octahedral arrangement. diva-portal.org The strong-field nature of the CN⁻ ligands causes a significant splitting of the iron 3d orbitals into t₂g and e_g sets. In the [Fe(CN)₆]⁴⁻ anion, the t₂g orbitals are completely filled with six electrons, and the e_g orbitals are empty. diva-portal.org

The bonding is characterized by significant covalent interactions, involving both σ-donation from the cyanide ligands to the iron center and π-back-bonding from the filled iron t₂g orbitals to the empty π* orbitals of the cyanide ligands. diva-portal.orgresearchgate.net This back-bonding is a crucial aspect of the electronic structure.

Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the electronic, magnetic, and structural properties of hexacyanoferrate complexes. osti.goviucr.orgacs.org These studies provide insights into the molecular orbitals and the nature of the chemical bonds. For example, DFT calculations have been used to explore the changes in lattice parameters and electronic structure upon the insertion of alkali cations into the hexacyanoferrate framework. researchgate.net The Self-Consistent Field Xα-Scattered Wave (SCF-Xα-SW) method has also been used to calculate the electronic structure of the ferrocyanide ion, with results correlating well with optical transition and X-ray photoelectron emission data. iaea.org These computational approaches complement experimental techniques by providing a detailed picture of the charge distribution and orbital interactions within the complex.

Computational Chemistry Approaches (e.g., DFT) for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure of this compound, [Fe(CN)₆]⁴⁻, and its analogs. These computational methods provide valuable insights into the nature of chemical bonding and the distribution of electron density within the complex.

One of the key features of the electronic structure of ferrocyanide is the interplay between σ-donation from the cyanide ligands to the iron center and π-back-donation from the metal d-orbitals to the empty π* orbitals of the cyanide ligands. acs.org DFT calculations have been instrumental in quantifying these interactions. For instance, studies have shown that in the ferrocyanide ion, the highest occupied molecular orbital (HOMO) has significant metal d-orbital character, while the lowest unoccupied molecular orbital (LUMO) is primarily composed of ligand-based π* orbitals. iaea.org This ordering is consistent with ligand field theory. iaea.org

The choice of computational parameters, such as the functional and basis set, is crucial for obtaining accurate results. The generalized gradient approximation (GGA) and GGA+U methods, which incorporate a Hubbard-type potential, have been successfully employed to predict the structural and electronic properties of hexacyanoferrate compounds. researchgate.netacs.org For example, a U value of 3.0 eV for low-spin iron has been shown to provide good predictions. researchgate.net

DFT calculations on Prussian blue analogs, which share the same [Fe(CN)₆] core, have also provided insights into their electronic properties. These studies often model the face-centered cubic structure and have successfully predicted lattice parameters and electronic band structures. researchgate.netosti.gov The electronic structure of these materials is a key determinant of their performance in applications such as battery cathodes. acs.org

The table below summarizes key findings from DFT calculations on the electronic structure of ferrocyanide and its analogs.

| System | Computational Method | Key Findings |

| [Fe(CN)₆]⁴⁻ | SCF-Xα-SW | Predicted a closed-shell electronic structure with the highest filled metal d-orbital below the lowest empty metal e-orbital. iaea.org |

| [Fe(CN)₆]⁴⁻ | RASSCF | Identified strong σ-donation and π-backdonation, quantifying the covalent character of both occupied and empty orbitals. acs.orgresearchgate.net |

| Prussian Blue Analogs | DFT (GGA+U) | Successfully predicted structural and electronic properties, highlighting the importance of the Hubbard parameter for describing d-electron localization. researchgate.netacs.org |

| Na(TM)(Fe)(CN)₆ | DFT | Revealed a volcano-like trend in oxygen evolution reaction activity, which was correlated with the binding energies of reaction intermediates. osti.gov |

These computational studies, by providing a detailed picture of the electronic structure, are essential for understanding the chemical reactivity and physical properties of this compound and related materials.

Experimental X-ray Spectroscopic Study of Chemical Bonding

Experimental X-ray spectroscopy techniques provide a direct probe of the electronic structure and chemical bonding in this compound and its analogs. Techniques such as X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS) are particularly powerful because they are element- and orbital-specific.

X-ray absorption near-edge structure (XANES) at the metal L-edge and ligand K-edge can reveal detailed information about the unoccupied electronic states and the local coordination environment. nih.govrsc.org For the ferrocyanide complex, [Fe(CN)₆]⁴⁻, the Fe L-edge spectra provide insights into the 3d orbital splitting and the extent of ligand-to-metal charge transfer. researchgate.netuci.edu Similarly, the N K-edge spectra are sensitive to the metal-to-ligand π-back-donation. acs.orgnih.govuni-muenchen.de

RIXS, a photon-in/photon-out technique, allows for the mapping of valence electronic excited states. researchgate.net By tuning the incident X-ray energy to a specific absorption resonance, one can selectively probe different electronic transitions. Fe L-edge RIXS experiments on aqueous ferrocyanide have directly observed both ligand-to-metal and metal-to-ligand charge transfer bands, providing clear evidence for both σ-donation and π-back-donation. acs.orgresearchgate.net These studies have quantified the Fe 3d character in the occupied and unoccupied molecular orbitals. For instance, it was found that the π-back-donation is slightly stronger in the Fe(II) complex compared to the Fe(III) complex. uci.edu

The combination of experimental X-ray spectroscopy with theoretical calculations, such as DFT and restricted active space self-consistent field (RASSCF) methods, provides a comprehensive understanding of the chemical bonding. acs.orgresearchgate.netuci.edu The theoretical calculations are used to simulate the experimental spectra, which aids in the interpretation of the spectral features and allows for a more quantitative analysis of the electronic structure. acs.orgresearchgate.netnih.gov

The following table summarizes key findings from experimental X-ray spectroscopic studies on the chemical bonding in ferrocyanide.

| Technique | Edge | Key Findings |

| XAS | Fe L-edge, N K-edge | Probed the oxidation state and local electronic and geometric structure around the Fe atom. uci.eduescholarship.org The N K-edge spectra provided evidence for the π-back-donation effect. uni-muenchen.de |

| RIXS | Fe L-edge, N K-edge | Directly observed and quantified ligand-to-metal (σ-donation) and metal-to-ligand (π-back-donation) charge transfer. acs.orgresearchgate.net |

| XANES | Ni K-edge | In a ternary Ni(II)-EDTA-CN⁻ system, identified the formation of the pentacyanidonickel(II) complex at high cyanide concentrations. rsc.org |

These experimental results, especially when coupled with computational analysis, provide a detailed and nuanced picture of the intricate chemical bonding in this compound and its analogs.

Chemical Reactivity and Reaction Mechanisms of Sodium Ferrocyanide

Oxidation-Reduction Chemistry of the Ferrocyanide Ion

The ferrocyanide ion is readily involved in redox reactions, primarily through the oxidation of the iron(II) center to iron(III).

Oxidation to Ferricyanide (B76249) by Various Agents (Peroxides, Halogens, Halogen Oxyacids)

The ferrocyanide ion can be oxidized to the ferricyanide ion, [Fe(CN)₆]³⁻, by a variety of strong oxidizing agents. 911metallurgist.com This conversion is a key reaction in the chemistry of iron-cyanide complexes.

Peroxides: Hydrogen peroxide in an acidic medium oxidizes ferrocyanide to ferricyanide. 911metallurgist.com This reaction is reversible; in the absence of acid, ferricyanide can be reduced by the hydroxide (B78521) ion. 911metallurgist.com The oxidation by hydrogen peroxide can also yield Prussian Blue and ferric oxide as products. 911metallurgist.com

Halogens: Gaseous chlorine and bromine readily oxidize the ferrocyanide ion to ferricyanide. 911metallurgist.comwordpress.com This reaction is quantitative but can be reversed if the halogen is removed. 911metallurgist.com The ferriaquapentacyanide ion, [Fe(CN)₅(H₂O)]³⁻, has also been reported as a product of oxidation by chlorine. 911metallurgist.com

Halogen Oxyacids: Hypochlorous acid can convert the ferrocyanide ion to nitroprusside, [Fe(CN)₅NO]²⁻, at moderate temperatures (33-34°C). 911metallurgist.com At higher temperatures (70-80°C), the products are reported to be a mixture of ferricyanide, nitroprusside, and ferric ions. 911metallurgist.com In contrast, alkaline hypobromite (B1234621) solution reacts very slowly with ferrocyanide at room temperature, but upon boiling, it leads to the evolution of nitrogen and the formation of a red, iron-containing precipitate. 911metallurgist.com The oxidation of the ferrocyanide ion by iodate (B108269) in the presence of hydrochloric acid has also been studied. 911metallurgist.com

The following table summarizes the oxidation reactions of the ferrocyanide ion.

| Oxidizing Agent | Conditions | Primary Product(s) |

| Hydrogen Peroxide | Acidic Solution | Ferricyanide, [Fe(CN)₆]³⁻ |

| Chlorine | Gaseous | Ferricyanide, [Fe(CN)₆]³⁻ |

| Bromine | Gaseous | Ferricyanide, [Fe(CN)₆]³⁻ |

| Hypochlorous Acid | 33-34°C | Nitroprusside, [Fe(CN)₅NO]²⁻ |

| Hypochlorous Acid | 70-80°C | Ferricyanide, Nitroprusside, Ferric ions |

Redox Equilibria Involving Iron-Cyanide Complexes

The redox potential of the ferrocyanide/ferricyanide couple is a critical factor in its chemical behavior. The standard reduction potential for the reaction [Fe(CN)₆]³⁻ + e⁻ ⇌ [Fe(CN)₆]⁴⁻ is approximately +0.36 V. This equilibrium is influenced by factors such as pH and the presence of other ions. cdnsciencepub.com

In soil environments, the distribution between ferrocyanide and ferricyanide is dependent on the redox potential (EH). researchgate.net At EH values between 400 and 700 mV, ferrocyanide is almost completely oxidized to ferricyanide. researchgate.net Under more reducing conditions (EH ≈ 200 mV), iron-cyanide complexes can be removed from solution through precipitation, potentially as Fe₂[Fe(CN)₆], Fe₄[Fe(CN)₆]₃, or Mn₂[Fe(CN)₆]. researchgate.net

The interaction of iron-cyanide complexes with biological molecules like cytochrome c also involves redox equilibria. The reaction between cytochrome c and iron hexacyanides has been studied to understand the molecular mechanism of electron transfer. nih.gov The process involves the formation of intermediate complexes between the different oxidation states of cytochrome c and the iron-cyanide species. nih.gov

Photochemical Reactions and Ligand Exchange

Sodium ferrocyanide and its constituent ferrocyanide ion exhibit significant photochemical activity, particularly under ultraviolet (UV) irradiation.

Cyanide Release under Ultraviolet (UV) Irradiation

Exposure of this compound solutions to UV light or even prolonged exposure to sunlight can lead to the slow release of cyanide ions and the formation of toxic hydrogen cyanide gas. atamanchemicals.comnih.govwikipedia.org This photodecomposition can make the crystals of this compound more reactive. atamanchemicals.com The rate of this photodecomposition has been observed to increase initially and then decrease over time. google.com

The primary photochemical reaction for the ferrocyanide ion involves the removal of a cyanide ligand and its replacement by a water molecule, a process known as photoaquation. anl.gov This leads to the formation of the aquapentacyanoferrate(II) complex, [Fe(CN)₅(H₂O)]³⁻. anl.gov Studies using time-resolved X-ray spectroscopy have identified an intermediate species, [Fe(CN)₅]³⁻, before the coordination of the water molecule. anl.gov The quantum yield for cyanide loss in ferricyanide is low (Φ < 0.02), indicating that this is a minor but important side reaction. rsc.org

The presence of this compound (also known as yellow prussiate of soda or YPS) in fire-retardant chemicals has raised environmental concerns due to the UV-enhanced release of cyanide. usda.gov

Interactions with Inorganic Species

This compound reacts with a variety of inorganic compounds, including acids, metals, and other salts.

Reactions with Acids, Metals, and Inorganic Salts

Acids: The addition of acid to solutions of this compound can result in the production of highly toxic hydrogen cyanide gas. atamanchemicals.comnih.govwikipedia.orgchemicalbook.com While dilute, unheated acids cause slow decomposition, concentrated, boiling acids lead to the generation of free hydrocyanic acid. atamanchemicals.com Acidic solutions of ferrocyanide decompose more rapidly when heated, forming hydrogen cyanide and ferrous ferrocyanide. 911metallurgist.com

Metals: this compound reacts with iron(III) salts in slightly acidic solutions to form a deep blue precipitate known as Prussian blue (ferric ferrocyanide), with the formula Fe₄[Fe(CN)₆]₃. atamanchemicals.comnih.govflinnprep.com This reaction is a classic test for the presence of Fe³⁺ ions. In alkaline solutions, soluble Prussian blue, NaFe[Fe(CN)₆], is formed. atamanchemicals.com this compound also forms gels with heavy metals. atamanchemicals.comnih.gov

Inorganic Salts: When fused with potassium carbonate, potassium ferrocyanide decomposes to produce metallic iron, potassium cyanate, and potassium cyanide. 911metallurgist.com Heating potassium ferrocyanide with sodium thiosulfate (B1220275) results in products including ferrous sulfide (B99878), sodium thiocyanate (B1210189), sodium sulfate (B86663), and sodium sulfide. 911metallurgist.com The reaction of dry potassium ferrocyanide with ammonium (B1175870) chloride at high temperatures is reported to produce ammonium cyanide, potassium chloride, and ferrous cyanide. 911metallurgist.com

The following table lists some of the key inorganic reactions of this compound.

| Reactant | Conditions | Product(s) |

| Strong Acids | Heating | Hydrogen Cyanide (HCN) |

| Iron(III) Salts | Slightly Acidic Solution | Prussian Blue (Fe₄[Fe(CN)₆]₃) |

| Potassium Carbonate | Fusion | Metallic Iron, Potassium Cyanate, Potassium Cyanide |

| Sodium Thiosulfate | Heating | Ferrous Sulfide, Sodium Thiocyanate, Sodium Sulfate, Sodium Sulfide |

| Ammonium Chloride | High Temperature | Ammonium Cyanide, Potassium Chloride, Ferrous Cyanide |

Complex Formation in Solution

In aqueous solutions, this compound dissociates to form sodium ions (Na⁺) and the hexacyanoferrate(II) or ferrocyanide anion, [Fe(CN)₆]⁴⁻. atamanchemicals.com This complex anion is notably stable due to the strong covalent bond between the iron and cyanide groups. atamanchemicals.comhaz-map.com This stability means it does not readily release free cyanide ions. atamanchemicals.com However, prolonged exposure to sunlight or UV light can cause a slow decomposition, potentially forming hydrogen cyanide. atamanchemicals.comhaz-map.com

The ferrocyanide ion can participate in several important reactions in solution:

Reaction with Metal Ions: A hallmark reaction of this compound is its ability to form precipitates with various metal ions. A well-known example is the reaction with ferric (Fe³⁺) ions in a slightly acidic solution to produce the insoluble, deeply colored pigment known as Prussian blue (ferric ferrocyanide), Fe₄[Fe(CN)₆]₃. atamanchemicals.comnih.govemerald.com In alkaline solutions, the soluble form of Prussian blue, NaFe[Fe(CN)₆], is formed. atamanchemicals.com With ferrous (Fe²⁺) ions, it forms a white precipitate of ferrous ferrocyanide, Fe₂[Fe(CN)₆]. emerald.com It also forms gels with many heavy metals. atamanchemicals.comnih.gov

Oxidation-Reduction Reactions: The ferrocyanide ion can be oxidized to the ferricyanide ion, [Fe(CN)₆]³⁻. This can be achieved using oxidizing agents like chlorine, hydrogen peroxide, or permanganate. 911metallurgist.com For instance, gaseous chlorine can quantitatively oxidize ferrocyanide to ferricyanide. 911metallurgist.com

Complex Formation with Other Species: In the presence of certain ions and under specific conditions, the cyanide ligands in the ferrocyanide complex can be substituted. For example, in hot, ammoniacal solutions, sodium sulfide can lead to the formation of the thiocyanate ion. 911metallurgist.com

The table below summarizes some key reactions involving the ferrocyanide ion in solution.

| Reactant(s) | Conditions | Product(s) | Reaction Type |

| Ferric ions (Fe³⁺) | Slightly acidic solution | Insoluble Prussian blue (Fe₄[Fe(CN)₆]₃) | Precipitation |

| Ferric ions (Fe³⁺) | Alkaline solution | Soluble Prussian blue (NaFe[Fe(CN)₆]) | Precipitation |

| Ferrous ions (Fe²⁺) | Aqueous solution | Ferrous ferrocyanide (Fe₂[Fe(CN)₆]) | Precipitation |

| Chlorine (Cl₂) | Aqueous solution | Ferricyanide ([Fe(CN)₆]³⁻) | Oxidation |

| Hydrogen Peroxide (H₂O₂) | Acidified solution | Ferricyanide ([Fe(CN)₆]³⁻), Prussian Blue, Ferric Oxide | Oxidation |

| Permanganate ion (MnO₄⁻) | Acidic solution | Ferricyanide ([Fe(CN)₆]³⁻) | Oxidation |

| Sodium Sulfide (Na₂S) | Hot, ammoniacal solution | Thiocyanate ion (SCN⁻) | Substitution |

This table provides a summary of key reactions and is not exhaustive.

Mechanisms of Crystallization Inhibition and Crystal Habit Modification

This compound is widely recognized for its potent ability to inhibit the crystallization of salts like sodium chloride (NaCl) and to modify their crystal habit. sohag-univ.edu.egijcs.roacs.org This property is utilized in applications such as anti-caking agents for road salt and in the food industry. researchgate.net

Adsorption and Substitution Mechanisms on Crystal Surfaces

The primary mechanism by which this compound inhibits crystal growth is through its adsorption onto the growing crystal surfaces. psu.edunih.gov Research, including surface X-ray diffraction studies, has shown that the ferrocyanide ion, [Fe(CN)₆]⁴⁻, interacts strongly with the surfaces of crystals like sodium chloride. acs.org

The proposed mechanism involves the ferrocyanide ion displacing chloride ions (Cl⁻) and even sodium chloride clusters on the crystal surface. sohag-univ.edu.egacs.orgresearchgate.net One model suggests that a single ferrocyanide ion can replace a cluster of five chloride ions and one sodium ion on the NaCl surface. ru.nl This adsorption creates a "blocking" effect that hinders the further addition of solute ions to the crystal lattice. acs.orgru.nl

A key factor in this blocking mechanism is the charge mismatch between the adsorbed ferrocyanide ion ([Fe(CN)₆]⁴⁻) and the ions of the host crystal (Na⁺ and Cl⁻). acs.orgresearchgate.net For the crystal to continue growing after the adsorption of a ferrocyanide ion, it would require leaving an energetically unfavorable sodium vacancy or desorbing the ferrocyanide ion, both of which are unlikely events. acs.org This effective blockage of growth steps on the crystal faces prevents the formation of solid bridges between individual crystals, which is the cause of caking. acs.orgru.nl

Impact on Supersaturation and Crystal Morphology

The adsorption of this compound on crystal surfaces has a profound impact on both the supersaturation of the solution and the resulting crystal morphology.

Increased Supersaturation: By inhibiting the nucleation and growth of crystals, this compound allows the concentration of the salt in solution to exceed its normal saturation point, leading to a state of high supersaturation. researchgate.netpsu.eduresearchgate.netacs.org In the presence of ferrocyanide ions, solutions of sodium chloride can sustain significantly higher levels of supersaturation before crystallization begins. researchgate.netpsu.edu For instance, concentrations as low as 2.48 x 10⁻⁴ M have been shown to increase the critical supersaturation of NaCl solutions by up to 8%. researchgate.net This delay in the onset of crystallization is a direct consequence of the inhibitor's ability to block active growth sites. acs.orgaidic.it

Crystal Morphology Modification: The preferential adsorption of ferrocyanide ions onto specific crystal faces of sodium chloride leads to a dramatic change in its crystal habit. researchgate.netpsu.eduaidic.it Sodium chloride typically crystallizes in a cubic {100} form. researchgate.netpsu.edu However, in the presence of this compound, the growth of these cubic faces is inhibited. researchgate.net This forces crystal growth to occur preferentially at the corners and edges of the crystal, leading to the formation of dendritic (tree-like) or star-shaped structures. sohag-univ.edu.egresearchgate.netpsu.eduresearchgate.net This morphological change from cubic to dendritic is a well-documented effect of ferrocyanide addition. sohag-univ.edu.egresearchgate.netacs.org In some cases, other crystal forms like {110}, {111}, and {210} have been observed. researchgate.netpsu.edu

The table below illustrates the effect of this compound on sodium chloride crystallization.

| Parameter | Without this compound | With this compound |

| Supersaturation Level | Normal | Significantly higher before crystallization onset. psu.eduresearchgate.netacs.org |

| Crystal Morphology | Dense, cubic crystals. researchgate.netaidic.it | Dendritic, branched, or star-shaped crystals. sohag-univ.edu.egpsu.eduresearchgate.net |

| Crystal Size | Larger individual crystals. aidic.it | Smaller, often elongated or prismatic crystals. aidic.it |

| Nucleation | Occurs at lower supersaturation. | Inhibited, requiring higher supersaturation. ijcs.roaidic.it |

This modification of crystal growth is critical in practical applications. For example, in porous building materials, the formation of large cubic salt crystals within the pores can generate significant pressure, leading to damage. researchgate.netpsu.edu By promoting the growth of smaller, dendritic crystals on the surface (efflorescence) rather than within the pores (subflorescence), this compound can mitigate this damage. sohag-univ.edu.egpsu.eduresearchgate.net

Applications of Sodium Ferrocyanide in Advanced Materials Science

Cathode Materials for Sodium-Ion Batteries (SIBs)

Sodium ferrocyanide and its derivatives are considered promising cathode materials for sodium-ion batteries (SIBs) due to their cost-effectiveness, facile synthesis, and relatively high theoretical capacity. sciopen.com SIBs are an attractive alternative to lithium-ion batteries for large-scale energy storage due to the natural abundance and low cost of sodium. uow.edu.aumdpi.com

Prussian Blue and its analogs (PBAs) are a class of compounds with a general formula AₓM[Fe(CN)₆]y, where A is an alkali metal and M is a transition metal. nih.gov They possess a robust, three-dimensional open-framework structure that allows for the easy insertion and extraction of sodium ions, making them excellent candidates for battery electrodes. nih.govresearchgate.net This open structure provides numerous diffusion channels for Na+ ions, which is beneficial for the battery's performance. nih.govresearchgate.net The framework's stability during charging and discharging cycles is a key advantage. uow.edu.au Specifically, Prussian white, a form of sodium-rich iron hexacyanoferrate, is noted for its high theoretical capacity of 170 mAh g⁻¹ and good cycling stability. macsenlab.com

The electrochemical properties of PBAs can be fine-tuned by incorporating different transition metal ions into the crystal structure. nih.gov The choice of metal ion significantly impacts the battery's voltage, capacity, and stability.

Vanadium: The incorporation of vanadium can lead to a single, stable redox potential and enhance electrochemical stability. nih.gov For instance, a vanadium-iron incorporated PBA, VFPB1, demonstrated a stable capacity of approximately 70 mAh g⁻¹ at a current rate of 50 mA g⁻¹ with 82.5% capacity retention after 100 cycles. nih.gov

Manganese: Manganese-based PBAs are considered among the most promising due to their high working voltage and large capacity. osti.gov However, they can suffer from poor cycling stability if not synthesized carefully. osti.gov

Nickel: Nickel-containing PBAs, such as sodium nickel ferrocyanide, have been shown to exhibit excellent rate capability and an ultra-long lifespan of 13,000 cycles. researchgate.net

Cobalt: While cobalt-based PBAs like NaxCoFe(CN)6 can have limitations in rate performance and cycling stability, these can be improved by creating core-shell structures with other PBAs. researchgate.net

The introduction of various metal ions can help to mitigate issues like structural vacancies and the presence of crystalline water, which can negatively affect electrochemical performance. mdpi.com

The sodium storage capacity and rate performance are critical metrics for SIB cathodes. Pure this compound-based cathodes can exhibit high initial capacity but may suffer from instability and low capacity at high current rates due to solubility issues. nih.gov However, PBAs have shown impressive rate performance. acs.org For example, an optimized K-doped FeMnPBA demonstrated an initial discharge specific capacity of 139.1 mAh/g at 0.1 C and maintained a capacity of 118.3 mAh/g even at a high rate of 30 C. acs.org

Surface modifications, such as coating with conductive polymers like polypyrrole, have been shown to significantly enhance the rate performance and cycling stability of PBAs. sciopen.com One study reported that a polypyrrole-coated sodium iron hexacyanoferrate (NaFeHCF@PPy) could achieve a superior rate performance up to 5 A/g. sciopen.com

| Material | Specific Capacity (mAh g⁻¹) | Current Rate | Cycling Stability |

|---|---|---|---|

| VFPB1 (Vanadium-Iron PBA) | ~70 | 50 mA g⁻¹ | 82.5% retention after 100 cycles nih.gov |

| K-FeMnPBA3 (Potassium-doped Iron-Manganese PBA) | 139.1 | 0.1 C | - |

| K-FeMnPBA3 (Potassium-doped Iron-Manganese PBA) | 118.3 | 30 C | 82.6% retention after 600 cycles (in pouch cell) acs.org |

| NaFeHCF@PPy (Polypyrrole-coated Sodium Iron Hexacyanoferrate) | - | 200 mA/g | 85.6% retention after 500 cycles sciopen.com |

| NaFeHCF@PPy (Polypyrrole-coated Sodium Iron Hexacyanoferrate) | - | 200 mA/g | 69.1% retention after 1000 cycles sciopen.com |

| AgHCF@CNTs (Silver Hexacyanoferrate with Carbon Nanotubes) | 168.4 | 50 mA g⁻¹ | Stable over 500 cycles figshare.com |

| AgHCF@CNTs (Silver Hexacyanoferrate with Carbon Nanotubes) | 90.7 | 2 A g⁻¹ | - |

The redox potentials of PBAs are a key determinant of the battery's output voltage. Pure iron-based PBAs typically exhibit two redox potentials. nih.gov The incorporation of other metal ions can modify these potentials. For example, the introduction of vanadium can result in a single, higher redox potential, leading to a more stable voltage profile during battery operation. nih.gov The VFPB1 electrode showed a Na insertion/extraction potential of 3.26/3.65 V vs. Na/Na+. nih.gov

Electrochemical stability is crucial for the long-term performance of SIBs. PBAs can suffer from poor cyclability due to lattice distortions and vacancies in the crystal framework. uow.edu.au The presence of water within the PBA structure, often a result of aqueous synthesis methods, can lead to side reactions with organic electrolytes and degrade performance. acs.org However, some studies suggest that the presence of water can actually increase the average voltage and reduce volume change during cycling in aqueous SIBs, leading to higher energy density and better cycling stability. materialsvirtuallab.org Strategies to improve stability include high-temperature synthesis, surface modifications, and the creation of low-defect structures. sciopen.comnih.govosti.gov

For instance, creating a porous structure can facilitate better contact between the electrode and the electrolyte, providing more active sites for sodium ion intercalation and helping to accommodate volume changes during cycling. arxiv.org The synthesis method can greatly influence the morphology. Hydrothermal synthesis, for example, can produce highly crystalline particles with improved capacity and cyclability compared to those made by simple co-precipitation. rsc.org

The particle size and shape also matter. Nanoparticles can offer shorter diffusion paths for sodium ions, but they can also have higher surface area, which might lead to more side reactions. rsc.org Therefore, controlling the particle size and morphology is a key strategy for optimizing battery performance.

Role in Catalysis

This compound and its derivatives have been utilized as catalysts in various chemical reactions. 911metallurgist.comottokemi.com They can be used in polymerization reactions and as a peptizing agent in rubber. atamanchemicals.comhcc-cyanides.com In the petroleum industry, it is used for the removal of mercaptans. atamanchemicals.com

The catalytic activity of ferrocyanides can be attributed to the iron center, which can participate in redox reactions. For example, pyrolyzed alkali metal ferrocyanides have been used as catalysts for ammonia (B1221849) synthesis. 911metallurgist.com Additionally, various ferrocyanides are reported to accelerate the absorption of olefins by acids, aiding in the production of alcohols, esters, and ethers. 911metallurgist.com

Development of Sensor Technologies

This compound is a key ingredient in the production of Prussian blue (iron (III) hexacyanoferrate (II)) and its analogues (PBAs), a class of coordination polymers with significant applications in electrochemical sensing. researchgate.netnih.govemerald.com The exceptional electrochemical activity, open framework structure, high specific surface area, and tunable metal active sites of PBAs make them highly effective for detecting a wide range of chemical and biological molecules. researchgate.netnih.gov

The fundamental sensing mechanism relies on the electrocatalytic properties of Prussian blue. icf.ro The iron ions within the hexacyanoferrate structure can be reversibly oxidized and reduced. This electron transfer process can be harnessed to detect analytes. For instance, Prussian blue is an excellent transducer for hydrogen peroxide, offering high sensitivity and selectivity. washington.edu This capability is crucial for developing biosensors, as many enzymatic reactions produce hydrogen peroxide as a byproduct. washington.edu

Researchers have developed various strategies to enhance the performance of PBA-based sensors, such as creating hollow nanostructures or combining them with other materials like carbon nanotubes, metal nanoparticles, and conductive polymers. researchgate.netnih.gov These modifications improve the material's surface area and catalytic efficiency.

Recent research has demonstrated the fabrication of high-performance, non-enzymatic electrochemical sensors using PBA-based materials. rsc.org For example, a bifunctional sensor created from a hollow, tremella-like PBA on a nickel foam substrate showed remarkable performance in detecting both glucose and nitrite, even in complex samples like goat serum. rsc.org Another study focused on an antimony tin oxide-Prussian blue screen-printed electrode for the detection of potassium ions (K+), leveraging the zeolitic structure of Prussian blue which is particularly responsive to potassium. icf.ro

The table below summarizes the performance of recently developed electrochemical sensors based on Prussian blue analogues.

Table 1: Performance of Prussian Blue Analogue (PBA)-Based Electrochemical Sensors Data sourced from various research publications.

| Sensor Material/Configuration | Analyte | Sensitivity | Detection Limit (S/N=3) | Linear Range | Source |

| Hollow Tremella-like PBA/NF | Glucose | 21,410 µA mM⁻¹ cm⁻² | 0.056 µM | 2–1250 µM | rsc.org |

| Hollow Tremella-like PBA/NF | Nitrite | 1248 µA mM⁻¹ cm⁻² | 0.38 µM | 5–3380 µM | rsc.org |

| PSP-CoFePBA Hollow Framework | Not Specified | 1184.18 µA mM⁻¹ cm⁻² | 0.4 µM | 5–325 µM | researchgate.net |

| Antimony Tin Oxide-PB-SPE | Potassium Ion (K⁺) | 0.035 A M⁻¹ cm⁻² | 1.1 mM | Not Specified | icf.ro |

Energy Storage Beyond Batteries (e.g., Hydrogen Storage)

While direct application is still under exploration, the principles derived from this compound's coordination chemistry are relevant to the development of materials for hydrogen storage, particularly Metal-Organic Frameworks (MOFs). mit.eduresearchgate.net MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their exceptionally high surface areas and tunable pore structures make them promising candidates for storing gases like hydrogen. researchgate.netmdpi.com

This compound can be viewed as a simple metal-cyanide coordination compound, and this basic structure is expanded upon in the creation of complex, porous MOFs. mit.edu The design flexibility of MOFs allows for the creation of tailored cavities and surface functionalities that can enhance interactions with hydrogen molecules, leading to higher storage capacities. researchgate.net

Research into MOFs for hydrogen storage focuses on optimizing their architecture. researchgate.net For example, a study on a modified iron-based MOF, MIL-101(Fe), demonstrated that incorporating activated carbon within its pores significantly improved its performance. isef.net The carbon introduced more adsorptive sites for hydrogen, resulting in a 19.6% increase in specific surface area and a 26% enhancement in hydrogen storage capacity compared to the original MIL-101(Fe). isef.net This bifunctional material not only stores hydrogen effectively but also shows potential as a cost-effective electrocatalyst for hydrogen production. isef.net The development of such materials is crucial for advancing clean energy technologies, including applications in vehicles and off-grid power storage. isef.net

The table below details the enhanced properties of a modified MOF for hydrogen storage applications.

Table 2: Properties of Modified MIL-101(Fe) MOF for Hydrogen Storage Data based on research into bifunctional MOFs for energy applications.

| Property | Base Material (MIL-101(Fe)) | Modified Material (Ni-doped MIL-101@AC) | Improvement | Source |

| Specific Surface Area | Baseline | 19.6% Increase | Enhanced Porosity | isef.net |

| Hydrogen Storage Capacity | Baseline | 26% Enhancement | More Adsorptive Sites | isef.net |

| Electrocatalytic Current Density | Not Applicable | 4.7 mA cm⁻² at 1.5V | 13.6% higher than benchmark IrO₂ | isef.net |

Industrial and Environmental Applications of Sodium Ferrocyanide

Metal Treatment and Finishing

Sodium ferrocyanide plays a multifaceted role in the treatment and finishing of metals, contributing to improved quality, durability, and appearance of the final products. Its applications range from additives in pickling baths to hardening agents in steel manufacturing.

Steel Pickling Additives and Corrosion Inhibition

In the steel industry, pickling is a crucial step to remove impurities, such as rust and scale, from the surface of the metal. This compound is utilized as a cost-effective additive in steel pickling baths. 911metallurgist.com Its presence in concentrations of 0.05% to 0.2% of the total bath, or 0.5% to 2.0% of the acid content, has an inhibitory effect on the acid's attack on the base metal without prolonging the pickling time. 911metallurgist.com This results in a more uniform and satisfactory surface finish. 911metallurgist.com Furthermore, reports from the field suggest that steels treated with this additive may exhibit brighter surfaces after cold working and can lead to reduced acid consumption. 911metallurgist.com

The addition of up to 0.3% this compound has also been shown to extend the life of "spent" pickling baths, which typically contain 4-5% sulfuric acid and about 22% ferrous sulfate (B86663). 911metallurgist.com Laboratory tests have demonstrated that this addition can decrease the time required for effective pickling in these spent baths by 15-20%. 911metallurgist.com

Beyond pickling, ferrocyanides are recognized for their anti-corrosion properties. 911metallurgist.com Iron and steel products with protective iron phosphate (B84403) coatings can be further treated by immersing them in a 5% ferrocyanide solution, which renders them essentially non-corrodible. 911metallurgist.com In some applications, a mixture of an alkali ferrocyanide with a polyphosphate has been shown to significantly reduce the corrosive action of water on ferrous metal parts, especially at temperatures above 180°F. 911metallurgist.com

Electroplating Brighteners and Stabilizers

This compound is a valuable component in various electroplating processes, where it contributes to the quality and stability of the plating bath. 911metallurgist.com It can be used in conjunction with other organic addition agents and metal brighteners to achieve desired results. 911metallurgist.com

In tin electroplating baths, ferrocyanides help to sequester and remove iron and copper ions that can contaminate the bath and catalyze the oxidation of the stannous ion. 911metallurgist.com This stabilizing influence minimizes the formation of sludge. The effective concentration of ferrocyanide in these baths can range from 0.005 to 2 grams per liter, with a preferred concentration of 0.01 to 0.5 grams per liter. 911metallurgist.com

For silver plating, the addition of sodium or potassium ferrocyanide to the strike bath improves the adhesion of the silver plate to the base metal and enhances the stability of the bath. 911metallurgist.com This allows for the use of a higher silver concentration and less free cyanide in the bath. 911metallurgist.com A typical formulation for a silver strike bath might contain 15-50 grams of sodium or potassium ferrocyanide per liter of solution. 911metallurgist.com In the galvanization industry, it acts as a stabilizer in zinc plating baths, preventing rapid oxidation and thereby enhancing the uniformity and durability of the coating on steel components. pmarketresearch.com

Hardening Agents in Steel Production

This compound is employed in case hardening processes for steel, a method used to increase the hardness of the outer surface of the metal while maintaining a softer, tougher core. gearsolutions.comroymech.co.uk This is particularly useful for parts that require high wear resistance. gearsolutions.com The process, often referred to as cyaniding, involves the diffusion of both carbon and nitrogen into the surface layer of the steel. gearsolutions.comarchivemarketresearch.com

In liquid carburizing, a form of case hardening, steel components are immersed in a molten salt bath containing sodium cyanide at temperatures ranging from 845 to 955 °C. gearsolutions.com The cyanide salt introduces both carbon and a small amount of nitrogen into the steel's surface, which enhances its hardness. gearsolutions.com Formulations for case-carburizing steel can include potassium ferrocyanide mixed with other salts and materials. The steel part is heated and coated with this mixture, then fired at temperatures between 1600-1700°F for a period of four to twelve hours. 911metallurgist.com This process is used for items like files, saws, and other tools to create a hard, wear-resistant surface. 911metallurgist.com

Water and Wastewater Treatment Technologies

This compound also finds significant applications in the purification of water and the treatment of industrial wastewater, where it aids in the removal of contaminants.

Coagulation and Flocculation Applications

This compound is increasingly used in the water treatment industry as a coagulant and flocculant. atamanchemicals.com This process involves the aggregation of fine, suspended particles into larger flocs that can be more easily removed from the water through sedimentation or filtration. justdial.com This application is crucial for treating water turbidity and removing a high percentage of suspended solids and organic loads.

The compound's ability to form insoluble complexes with heavy metal ions makes it particularly useful in treating industrial wastewater from sectors like mining and battery recycling. pmarketresearch.com It can effectively precipitate traces of most heavy-metal ions, with a primary commercial application being the removal of iron. 911metallurgist.com For instance, the addition of this compound to solutions contaminated with 400 to 500 p.p.m. of iron has been shown to reduce the iron content to 50 to 60 p.p.m. in a single filtration step. 911metallurgist.com

| Application | Contaminant | Typical Removal Efficiency | Source |

| Industrial Wastewater | Heavy Metals (e.g., Lead, Copper) | Forms insoluble complexes | pmarketresearch.com |

| Chemical Purification | Iron | Reduces from 400-500 ppm to 50-60 ppm | 911metallurgist.com |

| Road Salt Runoff | Colloidal Solids | Aids in flocculation at concentrations >3000 mg/L | purdue.edu |

Cyanide Removal Processes

While this compound itself is a cyanide compound, its stable nature allows it to be used in processes to remove other, more toxic forms of cyanide from wastewater. atamanchemicals.com The process often involves the precipitation of cyanide by adding ferrous sulfate, which reacts with cyanide to form ferro- and ferricyanide (B76249) complexes. watertechexperts.com These complexes, such as the highly insoluble Prussian blue, can then be removed from the water. watertechexperts.comcdc.gov

This method is an alternative to oxidation systems like alkaline chlorination, where ferrocyanide is not destroyed. cdc.gov The precipitation method is considered advantageous as it can handle various forms of cyanide. However, the resulting sludge containing these cyanide complexes must be disposed of carefully, as exposure to sunlight can potentially lead to the breakdown and release of free cyanide. watertechexperts.com Research has shown that treating cyanide-containing wastewater with ferrous sulfate under optimal pH conditions (5.5 to 6.5) can effectively remove total cyanide. saimm.co.za

| Process | Reagents | Mechanism | Key Consideration | Source |

| Chemical Precipitation | Zinc Sulfate or Ferrous Sulfate | Forms insoluble zinc ferrocyanide or iron-cyanide complexes (e.g., Prussian blue). | The resulting sludge contains stable cyanide complexes and requires careful disposal. | watertechexperts.com |

| Complexation with Ferrous Sulfate | Ferrous Sulfate | Converts free and weakly complexed cyanide to insoluble Prussian blue. | Optimal pH range is 5.5 to 6.5 for effective precipitation. | cdc.govsaimm.co.za |

Pigment and Dye Industry Applications

This compound is a key chemical in the manufacturing of certain pigments and the stabilization of dyes. Its ability to form complex iron-based compounds is central to its application in this sector.

Precursor for Prussian Blue and Related Pigments

This compound serves as a crucial precursor in the synthesis of Prussian blue, a deep blue pigment with the chemical formula Fe₄[Fe(CN)₆]₃·xH₂O. emerald.comresearchgate.net When combined with an iron(III) salt, this compound converts to this intensely colored pigment. wikipedia.orgprophecymarketinsights.com This synthesis can be achieved through a direct, single-step process involving the dropwise addition of an aqueous solution of this compound to an aqueous solution of ferric chloride. emerald.comresearchgate.net The resulting pigment, also known as iron blue or ferric ferrocyanide, was one of the first synthetically produced pigments and has a history of use in art and textile dyeing for its vibrant and stable color. emerald.comjustdial.com

The chemical manufacturing sector utilizes this compound as a precursor for producing Prussian blue pigments, which are essential in printing inks and artist colors. pmarketresearch.com The reaction yields a "water-soluble" form of Prussian blue, which is technically an iron(III) hexacyanoferrate(II) anion with associated alkali metal cations (like Na⁺) and water of crystallization. emerald.com The general formula for this type of pigment is MFeᴵᴵᴵ[Feᴵᴵ(CN)₆]·xH₂O, where M can be sodium or another alkali metal. emerald.com

| Precursor Compound | Resulting Pigment | Chemical Formula of Pigment |

| This compound (Na₄[Fe(CN)₆]) | Prussian Blue | Fe₄[Fe(CN)₆]₃·xH₂O |

| This compound (Na₄[Fe(CN)₆]) | Soluble Prussian Blue | NaFe[Fe(CN)₆] |

Table 1: this compound as a Precursor to Pigments

Stabilizer in Dye Production

In the textile industry, this compound is employed as a stabilizer and color fixative. It helps to improve the colorfastness of dyed fabrics by forming insoluble complexes with certain dyes. riverlandtrading.com This application has seen steady growth, particularly in denim production, where it enhances the adhesion of indigo (B80030) dye to cotton fibers. pmarketresearch.com This improved adhesion can lead to a reduction in water consumption during the rinsing process by as much as 30%. pmarketresearch.com Furthermore, it is used as a stabilizer in the production of dyes and in the formulation of certain drugs and supplements to ensure uniformity and efficacy. prophecymarketinsights.comdataintelo.com

Applications in Heritage Science and Conservation

A novel and significant application of this compound is in the field of heritage science, specifically for the preservation of stone monuments and other porous building materials that are susceptible to salt weathering.

Inhibition of Salt Crystallization Damage in Porous Materials

Salt weathering is a major cause of deterioration for cultural heritage built from porous materials like sandstone. sohag-univ.edu.eg The growth of salt crystals within the pores of the stone generates internal pressure, leading to damage such as spalling and scaling. sohag-univ.edu.eg this compound has proven to be an effective salt crystallization inhibitor. sohag-univ.edu.egresearchgate.net It works by modifying the crystal habit of salts like sodium chloride, changing them from cubic to dendritic (branched) forms. sohag-univ.edu.egijcs.roju.edu.jo

This modification delays the nucleation of the salt, allowing for a higher degree of supersaturation before precipitation occurs. researchgate.net Research has shown that even at low concentrations (e.g., 0.1 wt%), this compound can reduce the potential damage caused by salts. sohag-univ.edu.egpsu.edu This inhibitory effect helps to prevent the formation of destructive subflorescence (crystal growth beneath the surface) and instead promotes the formation of harmless efflorescence (crystal growth on the surface). sohag-univ.edu.egijcs.ro

Enhancing Salt Desalination in Stone Monuments

By inhibiting the crystallization of salts within the pores, this compound enhances the process of desalination in stone monuments. The change in crystal morphology and the delayed precipitation prevent the clogging of pores. sohag-univ.edu.egresearchgate.net This allows for the continued transport of the salt solution from deep within the stone to the surface. sohag-univ.edu.egresearchgate.netresearchgate.net

| Application in Heritage Science | Mechanism of Action | Outcome |

| Inhibition of Salt Crystallization | Modifies salt crystal habit from cubic to dendritic; delays nucleation. sohag-univ.edu.egju.edu.jo | Prevents destructive subflorescence. sohag-univ.edu.eg |

| Enhancing Salt Desalination | Prevents pore clogging, allowing salt solution to move to the surface. sohag-univ.edu.egresearchgate.net | Promotes formation of harmless efflorescence, aiding salt removal. researchgate.netijcs.ro |

Table 2: Role of this compound in Stone Conservation

Other Industrial Uses

Beyond pigments and conservation, this compound has a range of other industrial applications:

Welding Rods: It is used as a stabilizer for the coating on welding rods. wikipedia.orgatamanchemicals.comtitanunichem.com

Petroleum Industry: In petroleum refining, it is used for the removal of mercaptans. wikipedia.orgatamanchemicals.comtitanunichem.com

Metal Treatment: It is utilized in metal surface treatments, such as in pickling baths and for surface corrosion protection. atamanchemicals.comtitanunichem.com In the galvanizing industry, it acts as a stabilizer in zinc plating baths to enhance the quality of the coating. pmarketresearch.comriverlandtrading.com

Anti-caking Agent: It is widely used as an anti-caking agent in salt (both for food and de-icing) to prevent clumping. wikipedia.orgatamanchemicals.com

Chemical Manufacturing: It serves as a precursor in the synthesis of other chemicals, such as potassium ferricyanide. atamanchemicals.com

Photography: It is used in photography for bleaching, toning, and fixing. atamanchemicals.comtitanunichem.com

Polymerization Catalyst

This compound serves as a catalyst in emulsion polymerization processes. sndb.inatamanchemicals.comdrugfuture.com This application is crucial in the synthesis of various polymers. The ferrocyanide ion participates in the redox reactions that initiate and sustain the polymerization of monomers in an emulsion system. Its role as a catalyst enhances the efficiency of polymer formation. lookchem.com

Photography (Toning, Bleaching, Fixing)

In traditional photography, this compound and its derivatives play a significant role in several processing steps, including toning, bleaching, and fixing. sndb.inatamanchemicals.comdrugfuture.com

Bleaching: The ferricyanide ion, often derived from ferrocyanide, acts as a bleaching agent. 911metallurgist.com It can oxidize metallic silver in photographic prints and films, converting it back to silver salts. gavinlyons.photography This process is a key step before toning or reduction.

Toning: Following bleaching, prints can be treated with solutions of various metallic salts. The silver ferrocyanide formed during bleaching reacts with these salts to produce different color tones in the final image. 911metallurgist.com For instance, the formation of ferric ferrocyanide (Prussian blue) is utilized in the cyanotype process to create blue images. clarkart.edu

Fixing: Soluble ferrocyanides have also been reported to be useful as fixatives in photography. 911metallurgist.com They are believed to accelerate the reduction of silver halides, aiding in the stabilization of the photographic image. 911metallurgist.com

The combination of potassium ferricyanide and sodium thiosulfate (B1220275) is known as Farmer's Reducer, a formula used since 1884 to reduce the density of overexposed negatives and prints. gavinlyons.photography

Petroleum Refining Reagent for Mercaptan Removal

This compound is employed in the petroleum industry as a reagent for the removal of mercaptans (thiols) from gasoline and other hydrocarbon streams. vizagchemical.comatamanchemicals.comwikipedia.org This is a critical sweetening process to reduce the sulfur content and corrosivity (B1173158) of the fuel.

The "ferrocyanide process" is a regenerative chemical treatment that utilizes a caustic-sodium ferrocyanide solution. eolss.nettu.edu.iq The process typically involves the following steps:

The hydrocarbon stream is first washed with a caustic solution to remove hydrogen sulfide (B99878). eolss.nettu.edu.iq

It is then treated with the ferrocyanide reagent, which converts the mercaptans into disulfides. eolss.nettu.edu.iq

The resulting disulfides are insoluble and can be separated from the hydrocarbon stream. eolss.nettu.edu.iq

The spent ferrocyanide solution can be regenerated, often through an electrolytic process that converts the ferrocyanide back to ferricyanide, allowing it to be recycled. eolss.nettu.edu.iq

Table 1: Key Steps in the Ferrocyanide Process for Mercaptan Removal

| Step | Action | Purpose |

|---|---|---|

| 1 | Caustic Wash | Removal of hydrogen sulfide. eolss.nettu.edu.iq |

| 2 | Ferrocyanide Treatment | Conversion of mercaptans to disulfides. eolss.nettu.edu.iq |

| 3 | Separation | Removal of insoluble disulfides. eolss.nettu.edu.iq |

| 4 | Regeneration | Recycling of the ferrocyanide reagent. eolss.nettu.edu.iq |

Arc Stabilizer in Welding Rod Coatings

This compound is incorporated into the coatings of welding rods as an arc stabilizer. vizagchemical.comatamanchemicals.comwikipedia.orgnih.gov The coating on a welding electrode performs several functions, including providing a protective gaseous shield, forming a slag to protect the weld pool, and influencing the electrical characteristics of the arc.

The presence of this compound in the coating helps to create a stable and consistent electric arc during the welding process. haz-map.com This stability is crucial for achieving high-quality, uniform welds. The decomposition of the ferrocyanide in the heat of the arc contributes to the controlled atmosphere around the weld, which is essential for preventing contamination and ensuring the integrity of the weld metal. sndb.in

Advanced Analytical Methodologies for Sodium Ferrocyanide Detection and Quantification

Spectrophotometric Methods for Ferrocyanide in Various Matrices

Spectrophotometry offers a robust and accessible approach for quantifying ferrocyanide. These methods are typically based on color-forming reactions where the absorbance of the resulting colored product is directly proportional to the analyte's concentration.

Prussian Blue Formation for Quantification

A classic and widely used spectrophotometric method for determining ferrocyanide involves the formation of the intensely colored pigment, Prussian blue. wikipedia.org This method is based on the reaction of ferrocyanide ions ([Fe(CN)₆]⁴⁻) with ferric (Fe³⁺) ions to produce ferric ferrocyanide, commonly known as Prussian blue (Fe₄[Fe(CN)₆]₃). wikipedia.org911metallurgist.com The resulting stable, soluble blue complex exhibits a strong absorbance maximum, typically measured around 700-762 nm, which allows for sensitive quantification. wikipedia.orgsysrevpharm.org

The reaction is highly specific and has been adapted to determine various compounds that can reduce Fe(III) to Fe(II), which then reacts with ferricyanide (B76249) to form the same Prussian blue complex. researchgate.netnih.gov For the direct quantification of ferrocyanide, a source of ferric ions, such as ferric chloride, is added to the sample under acidic conditions. sysrevpharm.org The intensity of the blue color is then measured using a spectrophotometer. The method's simplicity, cost-effectiveness, and high molar absorptivity make it suitable for a wide range of applications. sysrevpharm.orgnih.gov

Table 1: Spectrophotometric Quantification via Prussian Blue Formation

| Target Analyte | Key Reagents | Max. Absorbance (λmax) | Linear Range |

|---|---|---|---|

| Dopamine (indirect) | Potassium Ferricyanide, Fe(III) | 735 nm | N/A |

| Captopril (indirect) | Potassium Ferricyanide, Fe(III) | 735 nm | 0.05–20 µg/mL |

| Metoprolol (indirect) | Ferric Chloride, Potassium Ferricyanide | 762 nm | 5.0–16.0 µg/mL |

| Atenolol (indirect) | Ferric Chloride, Potassium Ferricyanide | 762 nm | 1.6–5.0 µg/mL |

This table presents examples where Prussian blue formation is used to quantify various analytes indirectly. The principle remains the same for the direct measurement of ferrocyanide.

Chromatographic Techniques (HPLC)

High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for the separation, identification, and quantification of ions like ferrocyanide. Its high resolution and sensitivity make it ideal for analyzing complex mixtures and detecting trace-level impurities.

High-Performance Liquid Chromatography (HPLC) for Ion Determination

HPLC methods have been successfully developed and validated for the determination of ferrocyanide ions in various samples, particularly in food-grade salts where it is used as an anti-caking agent. researchgate.netnih.gov A typical method involves using an analytical column, often with a guard column to protect it from matrix interference, and a mobile phase tailored to retain and separate the ferrocyanide ion. researchgate.netnih.govsigmaaldrich.com Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector at a wavelength where ferrocyanide absorbs, such as 221 nm. nih.gov These methods are validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), with reported LOD and LOQ values as low as 0.02 mg/kg and 0.07 mg/kg, respectively, in salt matrices. researchgate.netnih.gov

Ion-Pair HPLC for Ferrocyanide and Ferricyanide Separation